molecular formula C20H20FNO3 B6296549 N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide CAS No. 116292-03-6

N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide

Cat. No. B6296549
CAS RN: 116292-03-6
M. Wt: 341.4 g/mol
InChI Key: TWQUYDZTPMLBKH-UHFFFAOYSA-N
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Description

N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide (FM-Bz-Phth) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a highly fluorinated compound that is able to form strong hydrogen bonds and has unique properties that make it a valuable tool for research.

Scientific Research Applications

N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide has been studied for its potential applications in a variety of scientific fields. It has been used as a ligand in the synthesis of transition metal complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of pharmaceuticals. Additionally, it has been studied as a potential additive to lubricants and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide is not yet fully understood. However, it is believed to be due to its ability to form strong hydrogen bonds with other molecules. This ability allows it to interact with other molecules in a variety of ways, such as forming complexes or catalyzing reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are currently unknown. However, it is believed to be non-toxic and biodegradable, making it a potentially useful compound for research.

Advantages and Limitations for Lab Experiments

N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide has several advantages for use in lab experiments. It is a highly fluorinated compound that is able to form strong hydrogen bonds and has unique properties that make it a valuable tool for research. Additionally, it is non-toxic and biodegradable, making it safe to use in lab experiments. However, it is also a relatively expensive compound, which may limit its use in some experiments.

Future Directions

The potential applications of N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide are still being explored, and there are many possible future directions for research. These include further study of its mechanism of action, its potential applications in pharmaceuticals and lubricants, and its potential as a corrosion inhibitor. Additionally, further research into its biochemical and physiological effects may reveal new uses for this compound.

Synthesis Methods

N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide can be synthesized in a two-step process from commercially available starting materials. The first step is the reaction of 1-(fluoromethyl)-4-benzyloxybutanol with phthalic anhydride in the presence of a base such as potassium carbonate. This reaction produces an intermediate which is then reacted with an acid such as hydrochloric acid to produce the final product.

properties

IUPAC Name

2-(1-fluoro-5-phenylmethoxypentan-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c21-13-16(9-6-12-25-14-15-7-2-1-3-8-15)22-19(23)17-10-4-5-11-18(17)20(22)24/h1-5,7-8,10-11,16H,6,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQUYDZTPMLBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCC(CF)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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